molecular formula C14H24N2 B12309505 4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline

4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline

Cat. No.: B12309505
M. Wt: 220.35 g/mol
InChI Key: XPLBIDDEKDMKPD-UHFFFAOYSA-N
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Description

4-({(2S)-3,3-dimethylbutan-2-ylamino}methyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a substituted aniline group, which is a benzene ring attached to an amino group. The compound’s structure includes a chiral center, making it optically active. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(2S)-3,3-dimethylbutan-2-ylamino}methyl)aniline typically involves the reaction of 4-nitrobenzyl chloride with (2S)-3,3-dimethylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-({(2S)-3,3-dimethylbutan-2-ylamino}methyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-({(2S)-3,3-dimethylbutan-2-ylamino}methyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({(2S)-3,3-dimethylbutan-2-ylamino}methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyloxy)methyl)aniline
  • (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline

Uniqueness

4-({(2S)-3,3-dimethylbutan-2-ylamino}methyl)aniline is unique due to its chiral center, which imparts optical activity. This property can influence its interaction with biological molecules, making it a valuable compound for research in stereochemistry and chiral drug development.

Properties

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4-[[3,3-dimethylbutan-2-yl(methyl)amino]methyl]aniline

InChI

InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3

InChI Key

XPLBIDDEKDMKPD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N

Origin of Product

United States

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